molecular formula C18H14O B3055177 1,1':4',1''-Terphenyl-3-ol CAS No. 6330-21-8

1,1':4',1''-Terphenyl-3-ol

Cat. No. B3055177
CAS RN: 6330-21-8
M. Wt: 246.3 g/mol
InChI Key: OUZCTPSNVFMYOR-UHFFFAOYSA-N
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Description

“1,1’:4’,1’'-Terphenyl-3-ol” is a type of terphenyl, which is a group of closely related aromatic hydrocarbons. Also known as diphenylbenzenes or triphenyls, they consist of a central benzene ring substituted with two phenyl groups . The molecular formula of “1,1’:4’,1’'-Terphenyl-3-ol” is C18H14O .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

  • 1,1':4',1''-Terphenyl-3-ol derivatives have been used in regioselective arylation reactions. These reactions occur under palladium catalysis to produce various terphenyl-2-ol derivatives and their analogs, indicating the utility of terphenyl compounds in organic synthesis (Satoh et al., 1998).

2. Material Sciences and Optoelectronics

  • Terphenyl compounds have shown potential in material science applications. For instance, the study of fluorinated terphenyl compounds suggests their significant potential as efficient third-order nonlinear optical (NLO) molecules, which are important for optoelectronic applications (Adeel et al., 2021).
  • Another study highlights the use of terphenyl-based materials for organic light-emitting diodes (OLEDs). These compounds were investigated for their spectral characterizations and photophysical properties, indicating their potential in OLED applications (Lakshmanan et al., 2015).

3. Structural and Physical Chemistry

  • Terphenyl derivatives have been explored in the context of structural conformation under various conditions. For example, a study on oligophenyls, which include terphenyl derivatives, under high pressure provides insights into their structural behaviors, which is essential for understanding their physical properties (Heimel et al., 2001).

4. Supramolecular Chemistry

  • Research on terphenyl derivatives also extends to supramolecular chemistry. In one study, terphenyl-based cruciforms were synthesized and analyzed for their folding behavior, which is influenced by π–π interactions. Such studies are significant for the development of novel molecular architectures (Nehls et al., 2005).

properties

IUPAC Name

3-(4-phenylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZCTPSNVFMYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286740
Record name 1,1':4',1''-terphenyl-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1':4',1''-Terphenyl-3-ol

CAS RN

6330-21-8
Record name NSC47145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1':4',1''-terphenyl-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NC Hsueh, MY Chang - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
One-pot tandem piperidinium acetate-mediated cyclocondensation of 1,3-bis-sulfonylpropan-2-ones with arylaldehydes generates tris-sulfonyl 3-arylphenols in moderate to good yields …
Number of citations: 2 pubs.rsc.org
D Simoni, G Grisolia, G Giannini… - Journal of medicinal …, 2005 - ACS Publications
Two new series of combretastatin (CA-4) analogues have been prepared. The alkenyl motif of CA-4 was replaced either by a five-membered heterocyclic (isoxazoline or isoxazole) or …
Number of citations: 193 pubs.acs.org
VZ Shirinian, AM Kavun, AG Lvov, IV Zavarzin… - …, 2017 - thieme-connect.com
A new efficient method was developed for the synthesis of triaryl-substituted cyclohexenones and salicylates. The method is based on the Robinson annulation of readily available keto …
Number of citations: 9 www.thieme-connect.com

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